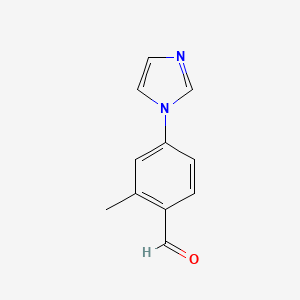![molecular formula C19H25N3O4 B2872780 4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930547-88-9](/img/structure/B2872780.png)
4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyrimidine core, with ethoxyphenyl and ethoxypropyl substituents at the 4 and 6 positions, respectively. The presence of these substituents may influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence and position of the ethoxyphenyl and ethoxypropyl substituents could influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Pharmaceutical Building Blocks
Pyrazolo[3,4-d]pyrimidine derivatives are extensively used as building blocks in the synthesis of pharmaceuticals . Their structural versatility allows for the creation of a wide range of medicinal agents, targeting different biological pathways and receptors.
Agrochemicals
These compounds have applications in the development of agrochemicals . Their chemical properties can be tailored to produce herbicides and pesticides, contributing to the protection of crops and improving agricultural productivity.
Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is utilized in the design of various inhibitors . These inhibitors can target enzymes or receptors in the body, making them valuable in the treatment of diseases where inhibition of specific biological processes is required.
Pigments
Due to their unique chemical structure, these derivatives can be used in the synthesis of pigments . These pigments find applications in dyes, inks, and coatings, offering a range of colors and stability properties.
Anti-Proliferative Agents
Some derivatives have shown potential as anti-proliferative agents, particularly in cancer research . They can inhibit the growth of cancer cells, making them candidates for anticancer drugs.
EGFR-TK Inhibitors
Specific pyrazolo[3,4-d]pyrimidine derivatives have been designed as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK) . These inhibitors can play a crucial role in targeted cancer therapies, especially in tumors that overexpress EGFR.
P-Glycoprotein Inhibition
These compounds have also been studied for their ability to inhibit P-glycoprotein , a protein that can contribute to multidrug resistance in cancer cells. By inhibiting this protein, the effectiveness of chemotherapy can be enhanced.
Cell Cycle Modulation
Research has indicated that certain pyrazolo[3,4-d]pyrimidine derivatives can induce cell cycle arrest . This can lead to the death of cancer cells and is a promising avenue for the development of new cancer treatments.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair damage .
Mode of Action
The compound acts as an inhibitor of PARP-1 . It binds to the active site of the enzyme, thereby preventing it from performing its function in DNA repair . This results in genomic dysfunction and cell death, particularly in cancer cells .
Biochemical Pathways
The inhibition of PARP-1 by this compound affects the DNA repair pathway . When DNA damage occurs, PARP-1 is typically involved in the repair process. The inhibition of parp-1 compromises this mechanism, leading to genomic dysfunction and cell death .
Result of Action
The result of the compound’s action is the inhibition of cell growth, particularly in cancer cells . For instance, one of the synthesized compounds showed the highest cell growth inhibition against MCF-7 and HCT116 human cancer cell lines .
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-25-11-5-10-22-12-15-16(18(22)23)17(21-19(24)20-15)13-6-8-14(9-7-13)26-4-2/h6-9,17H,3-5,10-12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDFHINVMMHPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

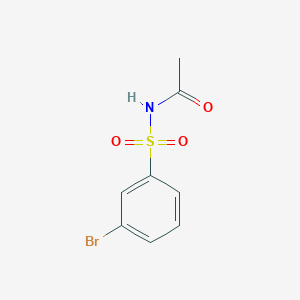
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2872701.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2872704.png)
![3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid](/img/structure/B2872706.png)
![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2872708.png)
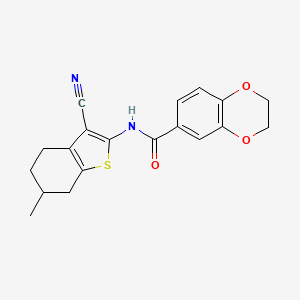
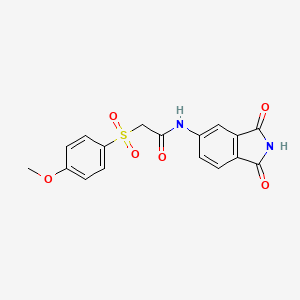

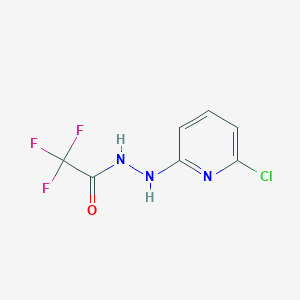
![N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B2872715.png)
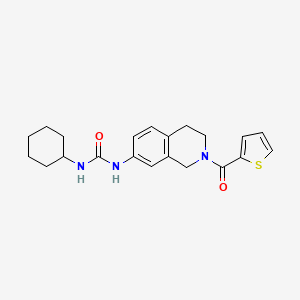
![3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2872718.png)
